
1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C13H23NO4 It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester typically involves the reaction of hexahydro-4-methyl-1H-azepine-1,4-dicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications .
化学反応の分析
Types of Reactions
1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
- 1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) 2-methyl ester
- 1H-Azepine-1,3-dicarboxylic acid, hexahydro-4-oxo-,1-(1,1-dimethylethyl) 3-ethyl ester
- 1H-Azepine-1-carboxylic acid, hexahydro-4-[4-[[(1-methylcyclobutyl)amino]carbonyl]-1-piperidinyl]-, ethyl ester .
Uniqueness
1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H22NO4- |
|---|---|
分子量 |
256.32 g/mol |
IUPAC名 |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,7-9-14)10(15)16/h5-9H2,1-4H3,(H,15,16)/p-1 |
InChIキー |
FUDNGUAYMRYCCT-UHFFFAOYSA-M |
正規SMILES |
CC1(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


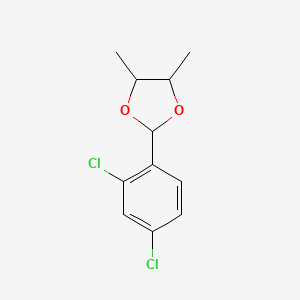

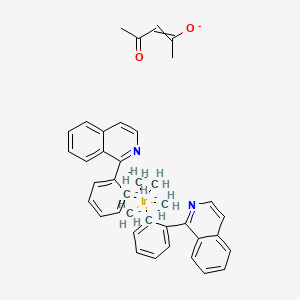
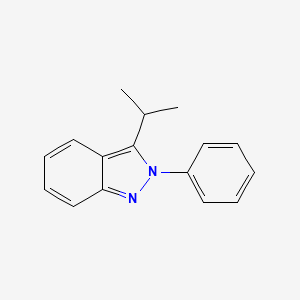

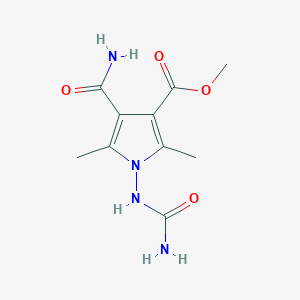
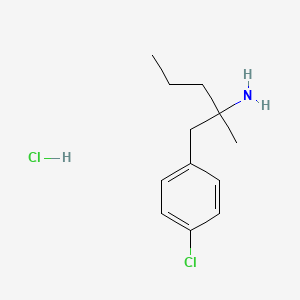
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)
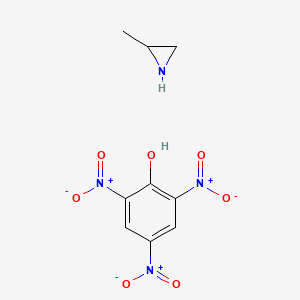
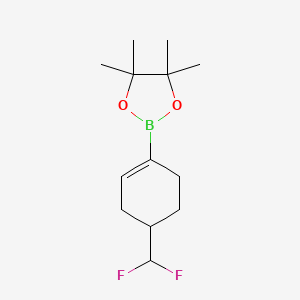
![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
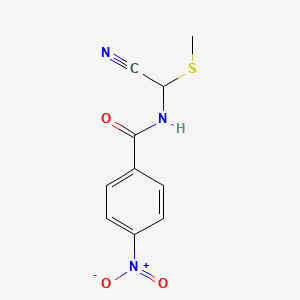
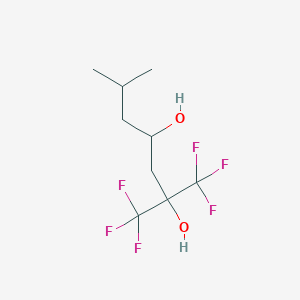
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
